molecular formula C16H16FN5 B2441585 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine CAS No. 2415524-42-2

5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine

Cat. No. B2441585
CAS RN: 2415524-42-2
M. Wt: 297.337
InChI Key: KARWENPTMXAYBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine, also known as FPPP, is a synthetic compound that has gained significant attention in the field of scientific research. FPPP is a member of the pyrimidine family and is a potent inhibitor of various enzymes that play crucial roles in cellular processes.

Mechanism of Action

5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine exerts its pharmacological effects by inhibiting the activity of PKC, PDE, and COX. PKC is a family of serine/threonine kinases that play important roles in cell growth, differentiation, and apoptosis. PDE is an enzyme that regulates the levels of cyclic nucleotides, which are involved in the regulation of various physiological processes. COX is an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects:
5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine has also been shown to reduce inflammation in various animal models of inflammation. Additionally, 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine has several advantages for use in lab experiments, including its potency and selectivity for PKC, PDE, and COX. However, 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the study of 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine, including the development of novel 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine derivatives with improved pharmacokinetic properties and the investigation of 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine's potential therapeutic applications in various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine's pharmacological effects and to identify potential drug targets for 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine and its derivatives.
Conclusion:
In conclusion, 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine is a synthetic compound with significant potential for use in scientific research. 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine has been shown to have various pharmacological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects, and has several advantages for use in lab experiments. Further studies are needed to fully elucidate the molecular mechanisms underlying 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine's pharmacological effects and to identify potential therapeutic applications for 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine and its derivatives.

Synthesis Methods

The synthesis of 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine involves the reaction between 5-fluoro-2-nitroaniline and 1-(3-chloropropyl)imidazole in the presence of a catalyst. This reaction results in the formation of 5-fluoro-N-(3-imidazol-1-ylpropyl)-2-nitroaniline, which is then reduced to 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine using a reducing agent such as hydrogen gas.

Scientific Research Applications

5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 5-Fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine has been shown to inhibit the activity of several enzymes, including protein kinase C (PKC), phosphodiesterase (PDE), and cyclooxygenase (COX), which are involved in the regulation of cellular processes such as cell growth, apoptosis, and inflammation.

properties

IUPAC Name

5-fluoro-N-(3-imidazol-1-ylpropyl)-6-phenylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5/c17-14-15(13-5-2-1-3-6-13)20-11-21-16(14)19-7-4-9-22-10-8-18-12-22/h1-3,5-6,8,10-12H,4,7,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARWENPTMXAYBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC=N2)NCCCN3C=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-6-phenylpyrimidin-4-amine

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